N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine
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Overview
Description
N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine is a synthetic compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its conformational rigidity and unique chemical properties. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through a [3+2] cycloaddition reaction.
Introduction of Boc Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation of Glycine: The final step involves the methylation of glycine to form N-methylglycine, which can be achieved using methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the same synthetic routes mentioned above, with optimization for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines or alcohols
Substitution: Formation of various substituted azetidine derivatives
Scientific Research Applications
N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine involves its interaction with specific molecular targets and pathways. The azetidine ring’s conformational rigidity allows it to fit into specific binding sites on target proteins, potentially inhibiting or modulating their activity. The Boc group provides stability and protection during chemical reactions, ensuring the compound’s integrity until it reaches its target.
Comparison with Similar Compounds
N-(1-(tert-butoxycarbonyl)azetidin-3-yl)-N-methylglycine can be compared with other azetidine derivatives, such as:
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a glycine moiety.
2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid: Contains an acetic acid group instead of a glycine moiety.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Used as a rigid linker in PROTAC development for targeted protein degradation.
These compounds share the azetidine ring and Boc group but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H20N2O4 |
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Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-[methyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]acetic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-8(6-13)12(4)7-9(14)15/h8H,5-7H2,1-4H3,(H,14,15) |
InChI Key |
SVYQRGVHCYIJJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N(C)CC(=O)O |
Origin of Product |
United States |
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